molecular formula C9H13ClN2O3S B8167702 2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride

Cat. No.: B8167702
M. Wt: 264.73 g/mol
InChI Key: JNXDGKYZYLPJAI-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylamino group, a phenylsulfonyl group, and an acetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride typically involves the reaction of phenylsulfonyl chloride with methylamine, followed by the addition of acetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize yield and purity. The final product is purified through crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(methylamino)acetamide hydrochloride: Lacks the phenylsulfonyl group, resulting in different chemical properties and applications.

    N-(phenylsulfonyl)acetamide: Lacks the methylamino group, affecting its reactivity and biological activity.

Uniqueness

2-(methylamino)-N-(phenylsulfonyl)acetamide hydrochloride is unique due to the presence of both the methylamino and phenylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-(benzenesulfonyl)-2-(methylamino)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S.ClH/c1-10-7-9(12)11-15(13,14)8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXDGKYZYLPJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NS(=O)(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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